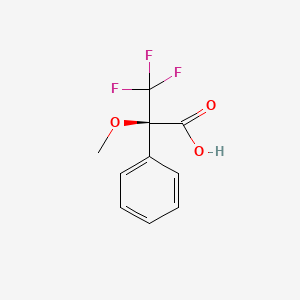

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYKJUXBWFATTE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897009 | |

| Record name | (+)-Mosher's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20445-31-2 | |

| Record name | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20445-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020445312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Mosher's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O5L9T1WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Mosher's Acid and its Mechanism for Stereochemical Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical synthesis, natural product chemistry, and drug development, the precise determination of a molecule's absolute stereochemistry and enantiomeric purity is of paramount importance.[1] Among the various analytical techniques available, Mosher's acid analysis, an NMR-based method, stands as a powerful and enduring tool for elucidating the three-dimensional arrangement of atoms in chiral molecules.[1] Developed by Harry S. Mosher and his colleagues, this method relies on the use of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[2]

This technical guide provides a comprehensive overview of Mosher's acid, its underlying mechanism of action, detailed experimental protocols for its application, and a structured presentation of the quantitative data integral to its interpretation.

The Core Principle: From Enantiomers to Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, are indistinguishable by standard NMR spectroscopy in an achiral environment.[3] The foundational principle of Mosher's acid analysis is the conversion of a pair of enantiomeric alcohols or amines into a mixture of diastereomers by reacting them with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride derivative).[1][4] These resulting diastereomeric esters or amides possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra.[1][3]

The key to this differentiation lies in the anisotropic effect of the phenyl group within the Mosher's acid moiety. In the most stable conformation of the resulting diastereomer, this phenyl group creates a shielding or deshielding effect on the protons of the chiral substrate.[5] By analyzing the differences in chemical shifts (Δδ) for corresponding protons in the two diastereomers, one can determine both the enantiomeric excess (ee) and the absolute configuration of the original chiral center.[4][6]

Chemical Properties of Mosher's Acid

Mosher's acid is a chiral carboxylic acid with the systematic IUPAC name 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid.[6] It is commercially available in both (R)- and (S)-enantiomeric forms.

| Property | Value |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molar Mass | 234.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 46-49 °C (racemate) |

| Boiling Point | 105-107 °C at 1 mmHg |

| Optical Rotation [α]D | +73° for (R)-enantiomer, -73° for (S)-enantiomer (c=2, MeOH) |

The Mechanism of Action: A Conformational Model

The determination of absolute configuration using Mosher's method is based on a widely accepted conformational model of the MTPA esters and amides. In this model, the C=O and C-O bonds of the ester (or amide) are eclipsed. The bulky trifluoromethyl and phenyl groups orient themselves to minimize steric hindrance, leading to a preferred conformation where the phenyl group shields one side of the chiral substrate.

By preparing both the (R)-MTPA and (S)-MTPA derivatives, a comparative analysis of their ¹H NMR spectra is performed. The chemical shift difference, Δδ, is calculated as δS - δR for each corresponding proton. A positive Δδ value indicates that the proton is shielded by the phenyl group in the (S)-MTPA derivative, while a negative Δδ value indicates shielding in the (R)-MTPA derivative. This systematic analysis allows for the assignment of the absolute configuration of the chiral center.[7]

Experimental Protocols

The following are detailed methodologies for the preparation of Mosher's esters and amides for NMR analysis.

Protocol 1: Mosher's Ester Analysis of a Chiral Alcohol

Materials:

-

Chiral alcohol (approx. 2.5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

-

Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)

-

Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

NMR tubes

-

Standard laboratory glassware

Procedure:

-

Preparation of (R)-MTPA Ester:

-

In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.[6]

-

Add a small excess of anhydrous pyridine (approx. 5-10 µL).[6]

-

Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[6]

-

Cap the NMR tube and gently agitate to mix the reactants.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or ¹H NMR.

-

-

Preparation of (S)-MTPA Ester:

-

In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.[6]

-

-

NMR Analysis:

-

Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

-

For complex molecules, 2D NMR techniques (e.g., COSY) may be necessary for accurate signal assignment.[6]

-

To determine enantiomeric excess, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

-

For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.[6]

-

Protocol 2: Mosher's Amide Analysis of a Chiral Amine

Materials:

-

Chiral amine (approx. 5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)

-

Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

Standard laboratory glassware

Procedure:

-

Preparation of (R)-MTPA Amide:

-

In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.[6]

-

Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid.[6]

-

Add one equivalent of the coupling agent (e.g., DCC).[6]

-

Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.

-

-

Preparation of (S)-MTPA Amide:

-

In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid.[6]

-

-

NMR Analysis:

-

Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.

-

Assign the relevant signals and perform the analysis as described for the Mosher's ester protocol.

-

Purification of Diastereomeric Derivatives

For accurate NMR analysis, high purity of the diastereomeric esters or amides is crucial. While in-situ NMR analysis is common, purification may be necessary in some cases.

-

Filtration: After the reaction, the mixture can be filtered through a short plug of silica gel or Celite to remove any solid byproducts (e.g., pyridinium hydrochloride or dicyclohexylurea).[3]

-

Aqueous Workup: The reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl) to remove excess pyridine, a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Flash Chromatography: If further purification is required, flash column chromatography on silica gel is the method of choice. The appropriate solvent system will depend on the polarity of the derivatives and should be determined by TLC analysis.

Data Presentation: Quantitative Analysis of Δδ Values

The following table presents a hypothetical but representative example of the data generated from a Mosher's ester analysis of a chiral secondary alcohol. The sign of the chemical shift difference (Δδ) is indicative of the absolute configuration.

| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |

| H-1 | 3.52 | 3.60 | +0.08 |

| H-2 | 1.25 | 1.21 | -0.04 |

| H-3 | 0.98 | 0.95 | -0.03 |

| OCH₃ | 3.45 | 3.48 | +0.03 |

Visualizing the Process: Diagrams

To further clarify the concepts and workflows, the following diagrams are provided.

Caption: Reaction pathway for the formation of Mosher's esters/amides.

Caption: Experimental workflow for Mosher's acid analysis.

Conclusion

Mosher's acid analysis remains a cornerstone technique in stereochemical determination. Its reliability, coupled with the wealth of empirical data supporting its conformational model, makes it an indispensable tool for researchers, scientists, and drug development professionals. By converting enantiomers into diastereomers with distinct NMR signatures, this method provides a clear and definitive means of assigning absolute configuration and assessing enantiomeric purity, thereby ensuring the stereochemical integrity of chiral molecules.

References

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Mosher ester derivatives [sites.science.oregonstate.edu]

The Discovery and Application of Mosher's Reagent: An In-depth Technical Guide

Introduction

In the field of stereochemistry, the determination of enantiomeric purity and the assignment of absolute configuration are paramount for the characterization of chiral molecules. Among the various techniques developed for this purpose, the use of chiral derivatizing agents followed by nuclear magnetic resonance (NMR) analysis remains a cornerstone of chemical research. This technical guide provides a comprehensive overview of Mosher's reagent, a powerful tool for the stereochemical analysis of chiral alcohols and amines. We will delve into its discovery and history, detail the underlying principles of its application, provide explicit experimental protocols, and present quantitative data to aid researchers, scientists, and drug development professionals in its effective utilization.

Discovery and History

Mosher's reagent, chemically known as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), was first introduced in 1969 by James A. Dale, David L. Dull, and Harry S. Mosher at Stanford University.[1] Their seminal publication in the Journal of Organic Chemistry described a versatile new reagent for the determination of the enantiomeric composition of alcohols and amines.[2][3] The development of Mosher's acid was a significant advancement in the field of stereochemistry, providing a reliable NMR-based method to overcome the challenge of distinguishing enantiomers, which are otherwise indistinguishable by NMR.

The pioneering work was led by Professor Harry Stone Mosher (1915-2001), an American chemist renowned for his contributions to natural products chemistry and stereochemistry.[4][5] His research at Stanford University led to the development of this invaluable tool that has since been widely adopted in organic chemistry, particularly in the structural elucidation of natural products and the verification of stereochemical outcomes in asymmetric synthesis. The method's robustness and reliability are such that "Mosher's analysis" has become a standard technique in the chemist's arsenal for stereochemical determination.[6][7]

Principle of Mosher's Analysis

The core principle of Mosher's method lies in the conversion of a pair of enantiomers into a mixture of diastereomers by derivatizing them with an enantiomerically pure form of Mosher's acid, typically as its more reactive acid chloride.[1][5][8] These resulting diastereomeric esters or amides possess distinct physical and chemical properties, leading to different chemical shifts in their ¹H and ¹⁹F NMR spectra.[1][8]

The analysis of the NMR spectra of these diastereomers allows for two key determinations:

-

Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be determined by integrating the signals corresponding to each diastereomer.[5][9][10] The presence of the trifluoromethyl group allows for the use of ¹⁹F NMR, which often provides baseline-separated signals for the two diastereomers, leading to highly accurate quantitative measurements.[11][12][13][14]

-

Absolute Configuration: The absolute configuration of the chiral alcohol or amine can be determined by analyzing the differences in the chemical shifts (Δδ) of the protons on the substituents adjacent to the newly formed ester or amide linkage. This is based on a conformational model of the Mosher esters/amides where the phenyl group of the reagent exerts a predictable anisotropic shielding or deshielding effect on the nearby protons of the substrate.[7][15][16][17]

Data Presentation

Table 1: Physicochemical Properties of Mosher's Acid (MTPA)

| Property | (R)-(−)-MTPA | (S)-(+)-MTPA |

| IUPAC Name | (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid |

| CAS Number | 20445-31-2 | 17257-71-5 |

| Molecular Formula | C₁₀H₉F₃O₃ | C₁₀H₉F₃O₃ |

| Molar Mass | 234.17 g/mol | 234.17 g/mol |

| Melting Point | 46-49 °C | 46-49 °C |

| Boiling Point | 105-107 °C at 1 torr | 105-107 °C at 1 torr |

| Optical Rotation | [α]D²⁴ -71.8° (c=3.28, CH₃OH) | [α]D²⁵ +68.5° (c=1.49, CH₃OH) |

Data sourced from various chemical suppliers and literature.[8]

Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of a Chiral Secondary Alcohol

| Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) |

| H-2 | 5.10 | 5.15 | +0.05 |

| H-3a | 1.85 | 1.75 | -0.10 |

| H-3b | 1.65 | 1.58 | -0.07 |

| CH₃-4 | 0.95 | 1.05 | +0.10 |

Note: This is a representative example. The magnitude and sign of Δδ values are dependent on the specific structure of the alcohol.

Experimental Protocols

Preparation of Mosher's Acid Chloride

Mosher's acid is typically converted to its more reactive acid chloride prior to derivatization.

Materials:

-

(R)- or (S)-Mosher's acid (MTPA)

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous benzene or dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Mosher's acid (1.0 eq) in anhydrous benzene or DCM.

-

Add thionyl chloride (1.5-2.0 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Alternatively, use oxalyl chloride (1.5 eq) with a catalytic amount of DMF in an anhydrous solvent at room temperature.

-

After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure. The resulting Mosher's acid chloride is a colorless to pale yellow oil and is often used immediately without further purification.

Derivatization of a Chiral Alcohol with Mosher's Acid Chloride

This protocol describes the preparation of both the (R)- and (S)-MTPA esters of a chiral alcohol.

Materials:

-

Chiral alcohol (1.0 eq)

-

(R)-Mosher's acid chloride (1.2 eq)

-

(S)-Mosher's acid chloride (1.2 eq)

-

Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP) (2.0-3.0 eq)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Two separate, clean, and dry NMR tubes

Procedure:

-

Preparation of (R)-MTPA Ester:

-

In a clean, dry NMR tube, dissolve the chiral alcohol (e.g., 5 mg) in approximately 0.5 mL of anhydrous deuterated solvent.

-

Add an excess of anhydrous pyridine (e.g., 10-20 µL).

-

Add a slight molar excess of (R)-Mosher's acid chloride (approximately 1.2 equivalents).

-

Cap the NMR tube and mix the contents thoroughly. The reaction is typically complete within 1-2 hours at room temperature.

-

-

Preparation of (S)-MTPA Ester:

-

In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

-

-

NMR Analysis:

-

Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

-

For complex molecules, 2D NMR techniques such as COSY may be necessary to assign the proton signals for both diastereomers.

-

For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

-

For absolute configuration determination, compare the chemical shifts of corresponding protons in the two diastereomeric esters and calculate the Δδ (δS - δR) values.

-

Derivatization of a Chiral Amine with Mosher's Acid

For chiral amines, the derivatization is typically carried out using Mosher's acid and a coupling agent.

Materials:

-

Chiral amine (1.0 eq)

-

(R)- and (S)-Mosher's acid (1.1 eq)

-

Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 eq)

-

Anhydrous deuterated solvent (e.g., CDCl₃)

Procedure:

-

In a clean, dry NMR tube, dissolve the chiral amine (e.g., 5 mg) in approximately 0.5 mL of anhydrous deuterated solvent.

-

Add (R)- or (S)-Mosher's acid (1.1 equivalents).

-

Add the coupling agent (1.1 equivalents).

-

Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.

-

Repeat the procedure in a separate NMR tube with the other enantiomer of Mosher's acid.

-

Acquire and analyze the NMR spectra as described for the Mosher's ester protocol.

Mandatory Visualization

Caption: Reaction of a chiral alcohol with Mosher's acid chloride.

Caption: Experimental workflow for determining enantiomeric excess.

Caption: Logic for absolute configuration determination.

Conclusion

Mosher's reagent has proven to be an indispensable tool in stereochemistry for over five decades. Its ability to facilitate the determination of both enantiomeric excess and absolute configuration of chiral alcohols and amines through NMR spectroscopy makes it a powerful and versatile method. This guide has provided a detailed overview of the history, principles, and practical application of Mosher's analysis. By following the detailed experimental protocols and utilizing the provided data and visualizations, researchers, scientists, and drug development professionals can confidently employ this classic technique to elucidate the stereochemical intricacies of chiral molecules, a critical aspect in the advancement of chemical sciences and pharmaceutical development.

References

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. J. A. Dale, D. L. Dull and H. S. Mosher, “α-Methoxy-αtrifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines,” Journal of Organic Chemistry, Vol. 34, No. 9, 1969, pp. 2543-2549.doi10.1021/jo01261a013 - References - Scientific Research Publishing [scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. individual.utoronto.ca [individual.utoronto.ca]

- 8. Mosher's acid - Wikipedia [en.wikipedia.org]

- 9. The Retort [www1.udel.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mosher ester derivatives [sites.science.oregonstate.edu]

An In-depth Technical Guide to (R)-α-Methoxy-α-trifluoromethylphenylacetic Acid ((R)-MTPA)

For Researchers, Scientists, and Drug Development Professionals

(R)-α-Methoxy-α-trifluoromethylphenylacetic acid, commonly known as (R)-MTPA or Mosher's acid, is a cornerstone chiral derivatizing agent in modern stereochemistry.[1] Its application is pivotal in the determination of enantiomeric purity and the assignment of absolute configuration for a wide range of chiral molecules, particularly alcohols and amines. This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-MTPA, detailed experimental protocols for its use, and the theoretical underpinnings of its application in NMR spectroscopy.

Core Properties of (R)-MTPA

(R)-MTPA is a non-racemizable chiral carboxylic acid valued for its ability to form diastereomeric esters or amides with chiral substrates. These diastereomers exhibit distinct NMR spectral properties, which form the basis of Mosher's method for stereochemical analysis.[1]

Physical and Chemical Properties

The physical and chemical properties of (R)-MTPA and its highly reactive acyl chloride derivative, (R)-MTPA-Cl, are summarized in the tables below. The acyl chloride is often preferred for derivatization reactions due to its enhanced reactivity.[1]

Table 1: Physical Properties of (R)-MTPA and (R)-MTPA-Cl

| Property | (R)-(+)-MTPA | (R)-(-)-MTPA-Cl |

| Appearance | White crystalline solid | Colorless to pale yellow liquid |

| Molecular Formula | C₁₀H₉F₃O₃[2] | C₁₀H₈ClF₃O₂ |

| Molecular Weight | 234.17 g/mol [2] | 252.62 g/mol |

| Melting Point | 46-49 °C[3] | Not applicable |

| Boiling Point | 105-107 °C at 1 mmHg[3] | 213-214 °C |

| Density | 1.344 g/mL at 25 °C | 1.35 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.473 | 1.469 - 1.47 |

| Optical Rotation ([α]²⁰/D) | +73±1°, c = 2% in methanol | -132±2°, c = 6 in chloroform |

| Solubility | Soluble in methanol (50 mg/mL)[4] | Reacts with protic solvents |

Table 2: Chemical and Safety Information for (R)-MTPA and (R)-MTPA-Cl

| Property | (R)-(+)-MTPA | (R)-(-)-MTPA-Cl |

| CAS Number | 20445-31-2[1] | 39637-99-5[5] |

| Primary Application | Chiral derivatizing agent for NMR spectroscopy[3] | More reactive chiral derivatizing agent |

| Key Hazards | Irritant | Corrosive, causes severe skin burns and eye damage[5] |

| Storage Conditions | 2-8°C, hygroscopic[4] | -20°C, moisture and heat sensitive, store under inert gas[5] |

Spectral Data

-

Infrared (IR) Spectroscopy: Conforms to standard spectra, indicating the presence of characteristic functional groups such as the carboxylic acid O-H and C=O stretches, C-F bonds of the trifluoromethyl group, and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The GC-MS data for (R)-MTPA-Cl shows a molecular weight of 252.62 g/mol .[6]

Experimental Protocols: Mosher's Method for Determining Absolute Configuration

The most prominent application of (R)-MTPA is in Mosher's method, an NMR-based technique to elucidate the absolute stereochemistry of chiral alcohols and amines. The protocol involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with both (R)- and (S)-MTPA. The differing spatial arrangements of the phenyl and trifluoromethyl groups in the resulting diastereomers lead to distinct chemical shifts in the ¹H NMR spectra of nearby protons.

Detailed Methodology for Mosher's Ester Analysis

The following protocol outlines the key steps for determining the absolute configuration of a chiral secondary alcohol:

-

Preparation of (R)-MTPA and (S)-MTPA Esters (Two separate reactions):

-

To a solution of the chiral alcohol (1.0 equivalent) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with a catalytic amount of DMAP), add (R)-(-)-MTPA chloride (1.2 equivalents).

-

In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride (1.2 equivalents).

-

-

Reaction Monitoring:

-

Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is fully consumed.

-

-

Work-up:

-

Quench each reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over an anhydrous salt like Na₂SO₄ and concentrate it under reduced pressure.

-

-

Purification:

-

Purify each diastereomeric ester separately using column chromatography on silica gel or preparative TLC to remove any excess reagents and byproducts.

-

-

NMR Analysis:

-

Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same deuterated solvent (e.g., CDCl₃).

-

Carefully assign the proton signals for both diastereomers.

-

Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.

-

-

Configuration Assignment:

-

Analyze the sign of the calculated Δδ values. Protons with positive Δδ values are located on one side of the MTPA plane in the Mosher model, while those with negative Δδ values are on the opposite side. This distribution allows for the assignment of the absolute configuration of the chiral center.

-

Visualizations

Reaction Mechanism of (R)-MTPA-Cl with a Chiral Alcohol```dot

Caption: Workflow for determining absolute configuration using Mosher's method.

References

- 1. Mosher's acid - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]

- 4. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride | 39637-99-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride | C10H8ClF3O2 | CID 3080792 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic Acid (Mosher's Acid)

CAS Number: 20445-31-2

This technical guide provides an in-depth overview of (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[1] It is a widely used chiral derivatizing agent in stereochemistry, particularly for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols and amines.[1][2] This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, pharmacology, and drug development.

Chemical and Physical Properties

(R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid, with the CAS number 20445-31-2, is the (R)-enantiomer of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] The (S)-enantiomer has the CAS number 17257-71-5, and the racemic mixture is identified by CAS number 81655-41-6.[1]

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉F₃O₃[3] |

| Molecular Weight | 234.17 g/mol [3] |

| Appearance | White crystalline low melting solid[4] |

| Melting Point | 46 to 49 °C (115 to 120 °F; 319 to 322 K)[1] |

| Boiling Point | 105 to 107 °C at 1 mmHg[1][4] |

| Density | 1.344 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.473[4] |

| Optical Rotation ([α]20/D) | +72° (c = 1.6 in methanol) |

| Solubility | Soluble in methanol (50 mg/mL)[4][5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data |

| ¹H NMR | Used to analyze diastereomeric esters/amides[2] |

| ¹⁹F NMR | Used to analyze diastereomeric esters/amides; often provides simpler spectra for determining enantiomeric excess[2][6] |

| IR, Mass Spectrometry | Data available in various spectral databases |

Mechanism of Action and Applications

Mosher's acid is a chiral derivatizing agent that reacts with chiral alcohols or amines to form diastereomeric esters or amides, respectively.[1][2] These diastereomers possess distinct physical properties, including different chemical shifts in their NMR spectra.[2] By analyzing the ¹H or ¹⁹F NMR spectra of the resulting mixture of diastereomers, it is possible to determine the enantiomeric excess (ee) of the original alcohol or amine.[7]

Furthermore, the predictable shielding effects of the phenyl and trifluoromethyl groups in the Mosher's ester or amide allow for the assignment of the absolute configuration of the stereocenter in the original molecule.[8][9] This is achieved by comparing the chemical shifts of the protons in the two diastereomers, a technique known as the Mosher method.[10] For enhanced reactivity, Mosher's acid is often converted to its more reactive acid chloride, Mosher's acid chloride.[1][11]

Experimental Protocols

The following are generalized protocols for the preparation of Mosher's esters and amides for NMR analysis. The specific conditions may need to be optimized for different substrates.

Preparation of Mosher's Esters from a Chiral Alcohol

This protocol is adapted for the derivatization of a chiral secondary alcohol.[7]

Materials:

-

Chiral alcohol (approximately 2.5 mg)

-

(R)-(+)-Mosher's acid chloride (slight molar excess, ~1.2 equivalents)

-

Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)

-

Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

NMR tube

Procedure:

-

In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 2.5 mg) in 0.5 mL of the anhydrous deuterated solvent.

-

Add a small excess of anhydrous pyridine or DMAP (approx. 5-10 µL).

-

Add a slight molar excess (~1.2 equivalents) of (R)-(+)-Mosher's acid chloride to the solution.

-

Cap the NMR tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR.

-

Repeat the procedure in a separate NMR tube using (S)-(-)-Mosher's acid chloride to prepare the other diastereomer.

-

Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.

Preparation of Mosher's Amides from a Chiral Amine

This protocol describes the derivatization of a chiral amine.[7]

Materials:

-

Chiral amine (approximately 2.5 mg)

-

(R)-(+)-Mosher's acid (1.1 equivalents)

-

Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

NMR tube

Procedure:

-

In a clean, dry NMR tube, dissolve the chiral amine (approx. 2.5 mg) in 0.5 mL of the anhydrous deuterated solvent.

-

Add a slight excess (1.1 equivalents) of (R)-(+)-Mosher's acid.

-

Add one equivalent of the coupling agent (e.g., DCC).

-

Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.

-

Repeat the procedure in a separate NMR tube using (S)-(-)-Mosher's acid to prepare the other diastereomer.

-

Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples.

Data Analysis and Interpretation

Determination of Enantiomeric Excess

The enantiomeric excess (ee) can be calculated by integrating a pair of well-resolved signals corresponding to the two diastereomers in the ¹H or ¹⁹F NMR spectrum. The formula for calculating ee is:

ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100

Determination of Absolute Configuration

The absolute configuration is determined by analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons of the alcohol or amine moiety in the two diastereomeric derivatives. A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter, when compared to the established Mosher's model, allows for the assignment of the absolute configuration.[10]

Visualizations

Reaction of Mosher's Acid with a Chiral Alcohol

References

- 1. Mosher's acid - Wikipedia [en.wikipedia.org]

- 2. The Retort [www1.udel.edu]

- 3. scbt.com [scbt.com]

- 4. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mosher's_acid [chemeurope.com]

structure and chirality of MTPA

An In-depth Technical Guide on the Structure and Chirality of α-Methoxy-α-trifluoromethylphenylacetic Acid (MTPA)

Introduction

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a chiral carboxylic acid that has become an indispensable tool in the field of stereochemistry.[1][2] Developed by Harry S. Mosher and his colleagues in 1969, MTPA serves as a chiral derivatizing agent (CDA) primarily used to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] The method relies on converting the enantiomeric substrate into a mixture of diastereomers by reaction with the enantiomerically pure forms of MTPA.[3][6] These resulting diastereomers exhibit distinct NMR signals, allowing for their differentiation and, consequently, the stereochemical assignment of the original molecule.[1][7] Both the (R)-(+)- and (S)-(-)-enantiomers of MTPA are commercially available in high enantiomeric purity, making this method widely accessible.[1]

Molecular Structure and Chirality

The molecular formula of MTPA is C₁₀H₉F₃O₃. Its structure is characterized by a central α-carbon which is a stereogenic center. This carbon is bonded to four different substituents:

-

A phenyl group (-C₆H₅)

-

A methoxy group (-OCH₃)

-

A trifluoromethyl group (-CF₃)

-

A carboxylic acid group (-COOH)

The presence of this chiral center means that MTPA exists as a pair of enantiomers: (R)-MTPA and (S)-MTPA. These enantiomers are non-superimposable mirror images of each other and rotate plane-polarized light in opposite directions. The absence of an α-hydrogen to the carboxyl group prevents racemization during derivatization reactions, which is a crucial feature for its application.[4]

Physicochemical Properties

The distinct enantiomers of MTPA, as well as its racemic form, have well-characterized physical and chemical properties. These properties are summarized in the table below.

| Property | (R)-(+)-MTPA | (S)-(-)-MTPA | Racemic MTPA |

| Synonyms | (+)-MTPA, (+)-Mosher's acid | (-)-MTPA, (-)-Mosher's acid | (±)-MTPA |

| CAS Number | 20445-31-2[2][8][9] | 17257-71-5[2] | 81655-41-6[2] |

| Molecular Weight | 234.17 g/mol [2][8] | 234.17 g/mol [2] | 234.17 g/mol [2] |

| Appearance | White crystalline low melting solid[9][10] | Solid | Solid |

| Melting Point | 46-49 °C[2][9][10] | 46-49 °C | 46-49 °C |

| Boiling Point | 105-107 °C at 1 mmHg[2][9][10] | 105-107 °C at 1 torr | 105-107 °C at 1 torr |

| Density | 1.344 g/mL at 25 °C[9][10] | - | 1.303 g/mL |

| Specific Rotation [α]D | +73° ± 1° (c=2% in methanol)[11] | -73° (c not specified)[11] | - |

| Solubility | Soluble in methanol[9][10] | - | - |

The Mosher's Ester Method for Determining Absolute Configuration

The Mosher's ester method is a widely used NMR technique for assigning the absolute configuration of stereogenic centers, particularly in secondary alcohols and amines.[7][12][13] The fundamental principle involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with both enantiomers of MTPA, typically in the form of its more reactive acid chloride (MTPA-Cl).[1][2]

Because diastereomers have different physical properties, their corresponding protons will resonate at different chemical shifts in an NMR spectrum.[4] The analysis of these chemical shift differences (Δδ) for the protons near the newly formed ester linkage allows for the deduction of the absolute stereochemistry of the original alcohol or amine.[7]

The interpretation of the NMR data is based on a conformational model which posits that the most stable conformation of the MTPA ester has the C=O bond of the ester and the Cα-CF₃ bond of the MTPA moiety eclipsing each other.[14] This places the phenyl group and the methoxy group of the MTPA moiety in a specific spatial arrangement relative to the substituents of the chiral alcohol. The anisotropic (shielding/deshielding) effect of the MTPA's phenyl ring causes protons on one side of the molecule to be shielded (shifted upfield) and protons on the other side to be deshielded (shifted downfield). By comparing the spectra of the two diastereomers, a consistent pattern of chemical shift differences emerges, which can be correlated to the absolute configuration.

Caption: Reaction of a chiral alcohol with (R)- and (S)-MTPA chlorides.

Detailed Experimental Protocol: Mosher's Ester Analysis

The following is a generalized protocol for determining the absolute configuration of a chiral secondary alcohol.

Objective: To prepare the (S)- and (R)-MTPA esters of a chiral secondary alcohol and determine its absolute configuration by ¹H NMR analysis.

Materials:

-

Chiral alcohol of unknown configuration

-

(R)-(−)-MTPA-Cl (Mosher's acid chloride) [Note: (R)-MTPA-Cl gives the (S)-MTPA ester][15]

-

(S)-(+)-MTPA-Cl (Mosher's acid chloride) [Note: (S)-MTPA-Cl gives the (R)-MTPA ester][15]

-

Anhydrous pyridine or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous deuterated solvent for NMR (e.g., CDCl₃, C₆D₆)

-

Anhydrous reaction solvent (e.g., CH₂Cl₂, CCl₄)

-

NMR tubes

Procedure:

-

Preparation of (S)-MTPA Ester: a. In a clean, dry NMR tube or small vial, dissolve a small amount (e.g., 1-5 mg) of the chiral alcohol in approximately 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃). b. Add a small amount of anhydrous pyridine or a catalytic amount of DMAP. c. Add a slight molar excess (approx. 1.1-1.2 equivalents) of (R)-(−)-MTPA-Cl to the solution. d. Seal the container and allow the reaction to proceed at room temperature. Monitor the reaction by TLC or ¹H NMR until the starting alcohol is consumed (typically 2-12 hours).

-

Preparation of (R)-MTPA Ester: a. In a separate, identical procedure, react the same amount of the chiral alcohol with (S)-(+)-MTPA-Cl under the same conditions.

-

NMR Analysis: a. Once the reactions are complete, acquire high-resolution ¹H NMR spectra for both the crude (S)-MTPA ester and (R)-MTPA ester samples. b. It is crucial to carefully assign all relevant proton signals for both diastereomers. Protons closer to the stereocenter (α and β protons) are of primary interest. 2D NMR experiments like COSY and HSQC can be invaluable for unambiguous assignment.[12][16]

-

Data Analysis and Interpretation: a. For each assigned proton (or proton group) in the substrate portion of the molecule, identify its chemical shift in both the (S)-ester (δS) and (R)-ester (δR) spectra. b. Calculate the chemical shift difference: Δδ = δS - δR . c. Tabulate the Δδ values for all assigned protons. d. Apply the Mosher model: Draw the extended (planar zig-zag) conformation of the carbon chain of the alcohol. Divide the molecule into two groups of substituents (L₁ and L₂) on either side of the Cα-O bond. e. According to the model, protons in the L₁ group (on the right side of the drawing when the MTPA group is up and the Cα-H is back) will have positive Δδ values (Δδ > 0). Protons in the L₂ group (on the left side) will have negative Δδ values (Δδ < 0). f. By matching the observed signs of Δδ for the L₁ and L₂ substituents, the absolute configuration of the alcohol's stereocenter can be assigned.

Caption: Workflow of Mosher's analysis from substrate to configuration.

Logic for Configuration Assignment

The predictive power of Mosher's method stems from the preferred conformation of the diastereomeric esters in solution. The phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field.

Caption: Logic relating Δδ values to substituent positions.

In the (S)-MTPA ester, the phenyl group shields the L₁ substituents, while in the (R)-MTPA ester, it shields the L₂ substituents. Therefore, calculating Δδ (δS - δR) results in positive values for the protons of the L₂ group and negative values for the protons of the L₁ group. This systematic relationship allows for the unambiguous assignment of the absolute configuration of the original carbinol center.[7]

Conclusion

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a powerful and widely utilized chiral derivatizing agent for the determination of absolute stereochemistry and enantiomeric excess. Its reaction with chiral alcohols and amines produces diastereomeric esters and amides that are distinguishable by NMR spectroscopy. The empirical model developed by Mosher provides a reliable framework for correlating observed chemical shift differences (Δδ) to the absolute configuration of the substrate. This method has become a cornerstone in natural product synthesis, pharmaceutical development, and various fields of organic chemistry where the precise three-dimensional structure of a molecule is critical to its function.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Mosher's acid - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Chiral_derivitizing_agent [chemeurope.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]

- 10. Cas 20445-31-2,(R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | lookchem [lookchem.com]

- 11. Mosher's_acid [chemeurope.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. matilda.science [matilda.science]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

A Comprehensive Guide to the Determination of Enantiomeric Excess

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, particularly within pharmaceutical development and asymmetric synthesis, the stereochemical composition of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical analytical step. This technical guide provides a detailed overview of the core analytical techniques employed for the determination of enantiomeric excess, complete with experimental protocols, comparative data, and logical workflows.

Fundamental Principles of Enantiomeric Excess

Enantiomeric excess quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture. It is expressed as a percentage and is calculated as the absolute difference between the mole fractions of the two enantiomers.[1] A racemic mixture, which contains equal amounts of both enantiomers, has an enantiomeric excess of 0%, whereas an enantiomerically pure sample has an enantiomeric excess of 100%.[1]

The formula for calculating enantiomeric excess is:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] represent the concentrations or amounts of the R- and S-enantiomers, respectively.

Core Analytical Techniques for Enantiomeric Excess Determination

Several robust analytical methods are routinely used to determine enantiomeric excess. The choice of technique is often guided by factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, and the availability of instrumentation.[2] The principal methods include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers.[3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.[4] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations.

Chiral HPLC is a versatile technique suitable for a broad range of non-volatile and thermally labile compounds.[2] The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most widely used due to their broad applicability.[4]

Workflow for Chiral HPLC Analysis

Experimental Protocol: Chiral HPLC Analysis of a Pharmaceutical Compound

This protocol provides a general guideline for the analysis of a chiral pharmaceutical compound using chiral HPLC.[1]

-

Method Development: Select a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol).[5][6] For basic or acidic compounds, a small amount of an additive like diethylamine or trifluoroacetic acid, respectively, is often added to the mobile phase to improve peak shape.[6]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[7] Filter the solution through a 0.45 µm syringe filter before injection.[7]

-

Instrumentation and Conditions:

-

Column: Appropriate chiral column (e.g., Chiralpak® AD-H).[5]

-

Mobile Phase: Optimized mixture of solvents (e.g., n-Hexane/Isopropanol, 90:10 v/v).[5]

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Column Temperature: Ambient or controlled (e.g., 25 °C).[7]

-

Detection: UV detector at a wavelength where the analyte absorbs strongly (e.g., 230 nm or 254 nm).[7]

-

Injection Volume: Typically 10-20 µL.

-

-

Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times. The peak areas are integrated, and the enantiomeric excess is calculated using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[5]

Table 1: Comparison of Chiral Stationary Phases for the HPLC Separation of Propranolol

| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'₁) | Retention Factor (k'₂) | Selectivity (α) | Resolution (Rs) |

| Chiralpak AD-H | n-Hexane/Isopropanol (98:2) | - | - | 1.73 | 2.18 |

| Chiralcel IA | n-Hexane/Isopropanol (80:20) | 7.13 | 8.35 | - | - |

*Data for a BINOL derivative, not propranolol.[7] Note: '-' indicates data not explicitly provided in the cited sources.

Chiral GC is a highly sensitive technique suitable for the analysis of volatile and thermally stable chiral compounds.[2] The separation principle is similar to chiral HPLC, relying on a chiral stationary phase, often based on cyclodextrin derivatives.[8] For non-volatile compounds, derivatization is often necessary to increase their volatility.[9]

Workflow for Chiral GC Analysis

Experimental Protocol: Chiral GC Analysis of Ibuprofen

This protocol describes a method for the enantioselective analysis of ibuprofen using a cyclodextrin-based chiral stationary phase.[8]

-

Sample Preparation: Prepare a standard solution of racemic ibuprofen in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Derivatization to a more volatile ester (e.g., methyl ester) may be required.

-

Instrumentation and Conditions:

-

GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

-

Carrier Gas: Hydrogen or Helium.[8]

-

Injector Temperature: 220 °C.[8]

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 200°C at 5°C/min, and hold for 5 minutes.[8]

-

Detector Temperature: 280 °C (for MS transfer line).[8]

-

-

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for HPLC.[10]

Table 2: Chromatographic Data for Chiral GC Separation of Ibuprofen Enantiomers

| Parameter | (R)-(-)-Ibuprofen | (S)-(+)-Ibuprofen |

| Retention Time (min) | 10.3 | 11.9 |

| Resolution (Rs) | \multicolumn{2}{c | }{1.22} |

Data from a specific GC-MS method.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining enantiomeric excess.[1] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to the NMR sample. This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[11][12]

CSAs form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions.[13] This results in separate, distinguishable signals for the two enantiomers in the NMR spectrum, most commonly the ¹H NMR spectrum.[11] The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers.[1]

Logical Relationship for ee Determination using CSAs

Experimental Protocol: NMR Analysis using a Chiral Solvating Agent

This protocol provides a general procedure for determining enantiomeric excess using a CSA.[1]

-

CSA Selection: Choose a suitable CSA that is known to interact with the analyte (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

-

Sample Preparation: Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.

-

Add CSA: Add a molar equivalent of the CSA to the NMR tube.

-

Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture. The signals of the two enantiomers should now be resolved.

-

Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The ratio of the integrals gives the enantiomeric ratio, from which the enantiomeric excess can be calculated.

CDAs react with the enantiomers of the analyte to form stable diastereomers.[14] These diastereomers have different physical properties and, therefore, distinct NMR spectra. The reaction must proceed to completion without any kinetic resolution for the results to be accurate.

Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent

-

CDA Selection: Choose a CDA that reacts with a functional group present in the analyte (e.g., Mosher's acid for alcohols and amines).

-

Derivatization Reaction: React the enantiomeric mixture with the CDA in a suitable solvent.

-

Purification (if necessary): Purify the resulting diastereomeric mixture.

-

NMR Analysis: Dissolve the diastereomers in a deuterated solvent and acquire the NMR spectrum (¹H, ¹⁹F, or ³¹P NMR are common).

-

Data Analysis: Integrate the signals corresponding to each diastereomer to determine their ratio and calculate the enantiomeric excess.

Polarimetry

Polarimetry is a traditional and rapid method for determining enantiomeric excess.[1] It is based on the principle that enantiomers rotate plane-polarized light in opposite directions. The magnitude of this rotation is known as the specific rotation, [α]. The enantiomeric excess can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer.

Formula for Enantiomeric Excess using Polarimetry:

ee (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.

Experimental Protocol: Polarimetry

-

Preparation of Standard: Accurately prepare a solution of an enantiomerically pure standard of the compound at a known concentration in a suitable solvent.[1]

-

Instrument Calibration: Calibrate the polarimeter using a cell filled with the pure solvent (blank).[15]

-

Measurement of Standard: Measure the optical rotation of the standard solution to determine [α]max.

-

Preparation of Sample: Prepare a solution of the sample to be analyzed at the same concentration and in the same solvent as the standard.

-

Measurement of Sample: Measure the optical rotation of the sample to obtain the observed rotation.

-

Calculation: Calculate the specific rotation of the sample ([α]observed) and then determine the enantiomeric excess using the formula above.

Table 3: Comparison of Key Analytical Methods for Enantiomeric Excess Determination

| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Polarimetry |

| Principle | Physical separation of enantiomers on a chiral stationary phase.[16][17] | Separation of volatile enantiomers on a chiral stationary phase.[2] | Formation of diastereomeric species leading to distinct NMR signals.[16] | Measurement of the rotation of plane-polarized light.[16] |

| Typical Analytes | Non-volatile, thermally labile compounds.[2] | Volatile, thermally stable compounds.[2] | Wide range of compounds with suitable functional groups. | Compounds with known specific rotation. |

| Sensitivity | High | Very High | Moderate | Low |

| Accuracy | High | High | High | Moderate |

| Sample Throughput | Moderate | Moderate to High | High | Very High |

| Non-destructive | Yes | No | Yes | Yes |

| Cost | High | Moderate | High | Low |

Conclusion

The determination of enantiomeric excess is a cornerstone of modern chemical analysis, particularly in the pharmaceutical industry where the chirality of a drug can have profound biological consequences. Chiral chromatography, both HPLC and GC, offers high-resolution separation and accurate quantification of enantiomers for a wide range of compounds. NMR spectroscopy, through the use of chiral solvating or derivatizing agents, provides a powerful and non-destructive method for determining enantiomeric ratios. Polarimetry, while a more traditional technique, remains a rapid and simple method for assessing optical purity, provided a pure enantiomeric standard is available. The selection of the most appropriate technique depends on a careful consideration of the analyte's properties, the required analytical performance, and the available resources. For robust and reliable results, cross-validation using two different methods is often recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. uma.es [uma.es]

basic concepts of diastereomer formation with MTPA

An In-depth Technical Guide on the Core Concepts of Diastereomer Formation with MTPA

Introduction: The Mosher Method

Determining the absolute configuration of chiral molecules is a critical step in many areas of chemical research, particularly in natural product synthesis and drug development, where biological activity is often stereospecific.[1][2] The Mosher method, a widely used NMR spectroscopic technique, provides a reliable means of assigning the absolute stereochemistry of chiral secondary alcohols and amines.[3][4] The method was developed by Harry S. Mosher and James A. Dale and utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, as a chiral derivatizing agent (CDA).[1][5]

The core principle of the Mosher method involves the reaction of a chiral substrate (like a secondary alcohol) with both enantiomers of MTPA, typically as their acid chlorides, ((R)- and (S)-MTPA-Cl), in two separate reactions.[6] This process yields a pair of diastereomeric esters.[7] Unlike enantiomers, which have identical NMR spectra, diastereomers exhibit distinct chemical shifts, allowing for stereochemical analysis.[1][8] The differences in the ¹H or ¹⁹F NMR spectra of these diastereomers are then analyzed to deduce the absolute configuration of the original carbinol center.[9][10]

Core Principle: Anisotropic Effect and Diastereomer Analysis

The utility of MTPA in stereochemical analysis stems from the magnetic anisotropy of its phenyl group.[1][11] In the MTPA ester, the molecule adopts a preferred conformation due to restricted rotation around the Cα-CO and Cα-Ph bonds. This conformation places the substituents of the chiral alcohol in specific spatial orientations relative to the MTPA's phenyl ring.

The circulating π-electrons of the phenyl ring generate a localized magnetic field. This induced field causes protons located in the "shielding cone" of the aromatic ring to experience a weaker effective magnetic field, shifting their NMR signals upfield (to a lower δ value). Conversely, protons located in the "deshielding region" outside of this cone experience a stronger effective magnetic field and their signals are shifted downfield (to a higher δ value).

Because the two diastereomeric esters—one formed from (R)-MTPA and the other from (S)-MTPA—orient the alcohol's substituents differently with respect to the phenyl ring, the shielding and deshielding effects on these substituents will be different for each diastereomer. This results in observable differences in their ¹H NMR spectra.[3]

The "advanced Mosher method" refines this analysis by comparing the chemical shifts of the two diastereomers directly.[12] The difference in chemical shifts for a given proton is calculated as Δδ = δS - δR, where δS is the chemical shift of the proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[13][14] By analyzing the sign of the Δδ values for protons on either side of the stereocenter, the absolute configuration can be reliably assigned.[9][15] Protons with positive Δδ values are positioned on one side of the MTPA plane, while those with negative Δδ values are on the opposite side.[12][14]

Data Presentation: Interpreting Chemical Shift Differences

The assignment of absolute configuration is based on a conformational model of the MTPA esters. In this model, the ester carbonyl, the methoxy group, and the trifluoromethyl group are approximately coplanar. The two substituents on the alcohol's stereocenter, a larger group (L₂) and a smaller group (L₁), lie on opposite sides of this plane. The sign of the calculated Δδ values indicates the spatial position of these substituents relative to the shielding phenyl group.

| Alcohol Configuration | Substituent | Expected Sign of Δδ (δS - δR) | Rationale |

| R | Protons of Larger Group (L₂) | Negative (-) | Shielded by the phenyl ring in the (S)-ester |

| R | Protons of Smaller Group (L₁) | Positive (+) | Deshielded by the phenyl ring in the (S)-ester |

| S | Protons of Larger Group (L₂) | Positive (+) | Deshielded by the phenyl ring in the (S)-ester |

| S | Protons of Smaller Group (L₁) | Negative (-) | Shielded by the phenyl ring in the (S)-ester |

Hypothetical Example: ¹H NMR Data for MTPA Esters of a Chiral Secondary Alcohol

Consider a chiral alcohol with a methyl group (L₁) and a propyl group (L₂) attached to the stereocenter. The following table illustrates hypothetical chemical shift data and the resulting Δδ values used to determine the absolute configuration.

| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |

| -CH₃ (L₁) | 1.25 | 1.35 | +0.10 | R |

| -CH(OH)- | 4.95 | 4.98 | +0.03 | N/A (not used for analysis)[6] |

| α-CH₂ (of propyl, L₂) | 1.58 | 1.50 | -0.08 | R |

| β-CH₂ (of propyl, L₂) | 1.40 | 1.35 | -0.05 | R |

| γ-CH₃ (of propyl, L₂) | 0.92 | 0.89 | -0.03 | R |

In this example, the positive Δδ for the smaller methyl group and the negative Δδ values for the larger propyl group protons consistently indicate an R configuration for the alcohol.

Experimental Protocols

A typical Mosher ester analysis requires approximately 4-6 hours of active effort over one to two days.[7][9]

Protocol 1: Preparation of (R)- and (S)-MTPA Esters

This protocol is adapted for small-scale reactions, often performed directly in an NMR tube.[3][13]

Materials:

-

Chiral alcohol (1-5 mg)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆, or pyridine-d₅)[3][13]

-

Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) as a catalyst and HCl scavenger[3]

-

Two clean, dry NMR tubes

Procedure:

-

Preparation of (R)-MTPA Ester: a. In a dry NMR tube, dissolve 1-5 mg of the enantiomerically enriched alcohol in approximately 0.5 mL of anhydrous deuterated solvent (e.g., pyridine-d₅).[13] b. Add 1.1-1.2 equivalents of (S)-(+)-MTPA chloride to the solution. Note that (S)-MTPA chloride yields the (R)-MTPA ester of the alcohol. c. Seal the NMR tube and gently agitate to mix the contents. d. Allow the reaction to proceed at room temperature. The reaction progress can be monitored by ¹H NMR or TLC. Reaction times can vary from 30 minutes to several hours.[13]

-

Preparation of (S)-MTPA Ester: a. In a separate dry NMR tube, repeat the exact same procedure using (R)-(-)-MTPA chloride to generate the (S)-MTPA ester of the alcohol.[3]

-

Work-up (Optional): a. For many analyses, the crude reaction mixture can be analyzed directly by NMR without purification. b. If purification is necessary, the solvent can be removed under reduced pressure, and the crude product purified by preparative TLC or column chromatography.[16]

Protocol 2: NMR Analysis and Configuration Assignment

-

NMR Data Acquisition: a. Acquire high-resolution ¹H NMR spectra for both the crude (R)-MTPA and (S)-MTPA ester reaction mixtures. b. If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals flanking the stereocenter.[6]

-

Data Analysis: a. Carefully assign the chemical shifts (δ) for corresponding protons in both diastereomeric esters. b. Calculate the difference in chemical shifts using the formula: Δδ = δS - δR .[13] c. Tabulate the Δδ values for all assigned protons on both sides of the carbinol stereocenter.

-

Configuration Determination: a. Analyze the signs of the calculated Δδ values. b. Protons belonging to the substituent group with predominantly positive Δδ values are assigned to one side of the Mosher ester plane, and those with predominantly negative Δδ values are assigned to the other.[3][14] c. Based on the established Mosher model, assign the absolute configuration (R or S) of the original alcohol.

Visualizations

Caption: Reaction pathway for the formation of diastereomeric MTPA esters.

References

- 1. grokipedia.com [grokipedia.com]

- 2. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR (1996) | Sh. K. Latypov | 170 Citations [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. matilda.science [matilda.science]

- 5. Mosher's acid - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 8. matilda.science [matilda.science]

- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Determining the Absolute Configuration of Chiral Alcohols: The Mosher's Ester Method

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the determination of the absolute configuration of chiral molecules is a critical undertaking, particularly in the fields of natural product synthesis, asymmetric catalysis, and drug development, where the biological activity of a compound is often intrinsically linked to its three-dimensional structure. The Mosher's ester method is a powerful and widely utilized NMR spectroscopic technique for elucidating the absolute stereochemistry of chiral secondary alcohols and amines.[1][2][3] This method relies on the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[4][5] The resulting diastereomers exhibit distinct NMR spectral properties, which can be systematically analyzed to deduce the unknown stereocenter's configuration.[1][2][6]

Principle of the Method

The foundational principle of the Mosher's ester analysis lies in the conversion of a pair of enantiomers, which are indistinguishable by NMR spectroscopy under normal conditions, into a pair of diastereomers with unique NMR spectra.[6][7] This is achieved by derivatizing the chiral alcohol with an enantiomerically pure chiral reagent, Mosher's acid chloride ((R)- or (S)-MTPA-Cl). The resulting esters are diastereomers and, as such, have different physical properties, including their NMR chemical shifts.

The analysis of the ¹H NMR spectra of these diastereomeric esters allows for the assignment of the absolute configuration. This is based on the anisotropic effect of the phenyl group in the Mosher's ester moiety, which leads to predictable shielding or deshielding of the protons in the vicinity of the newly formed ester linkage. By comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester with those in the (S)-MTPA ester, a differential value (Δδ = δS - δR) can be calculated for each proton. The sign of this Δδ value provides a reliable indication of the spatial arrangement of the substituents around the chiral center.[8]

Applications in Research and Drug Development

The Mosher's ester method is a versatile tool with broad applications:

-

Determination of Absolute Configuration: Its primary application is the unambiguous assignment of the absolute stereochemistry of chiral alcohols and amines.[1][2][3]

-

Enantiomeric Excess (ee) Determination: The method can also be used to determine the enantiomeric purity of a chiral alcohol.[6] By reacting the alcohol with a single enantiomer of Mosher's acid chloride, the resulting diastereomeric esters can be quantified by integrating their distinct signals in the ¹H or ¹⁹F NMR spectrum.

-

Natural Product Structure Elucidation: It is an invaluable technique in the structural characterization of complex natural products, where determining the stereochemistry of multiple chiral centers is often a significant challenge.

-

Asymmetric Synthesis Validation: In the development of asymmetric synthetic methodologies, the Mosher's ester method provides a reliable means of confirming the stereochemical outcome of a reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the absolute configuration of a chiral alcohol using the Mosher's ester method.

Caption: Workflow for Mosher's Ester Analysis.

Detailed Experimental Protocols

The following protocols describe the preparation of Mosher's esters for NMR analysis. It is crucial to prepare both the (R)- and (S)-MTPA esters to compare their NMR spectra.[9]

Protocol 1: Preparation of (S)-MTPA Ester

-

Materials:

-

Chiral alcohol (~5-10 mg)

-